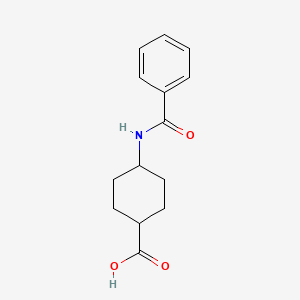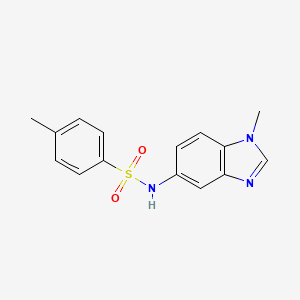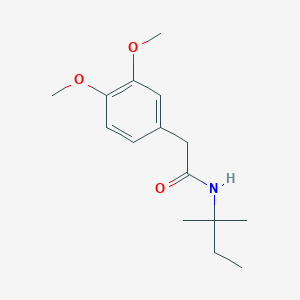
N'-acetyl-2-(1-naphthyloxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyl-2-(1-naphthyloxy)acetohydrazide, commonly known as NAH, is an organic compound that belongs to the class of hydrazides. It is a white crystalline powder that is soluble in water and organic solvents. NAH has gained significant attention in scientific research due to its potential application in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of NAH is not fully understood. However, it has been suggested that NAH exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. NAH has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects
NAH has been shown to possess various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. NAH has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), which protect cells from oxidative damage. In addition, NAH has been shown to inhibit the growth of cancer cells and induce cell cycle arrest and apoptosis.
Advantages and Limitations for Lab Experiments
NAH has several advantages for lab experiments. It is relatively easy to synthesize, and its pharmacological activities can be easily tested in vitro and in vivo. NAH has also been shown to have low toxicity, making it a safe candidate for further research. However, NAH has some limitations for lab experiments. Its solubility in water is relatively low, which may affect its bioavailability. In addition, the mechanism of action of NAH is not fully understood, which may hinder its further development as a pharmaceutical agent.
Future Directions
There are several future directions for NAH research. First, further studies are needed to elucidate the mechanism of action of NAH. Second, the pharmacokinetics and pharmacodynamics of NAH need to be investigated to determine its bioavailability and efficacy. Third, the potential use of NAH as a cancer treatment needs to be explored further. Fourth, the development of novel NAH derivatives with improved pharmacological activities is a promising direction for future research.
Conclusion
In conclusion, NAH is a promising candidate for further research in the pharmaceutical industry. Its synthesis method is relatively simple and cost-effective, and it possesses various pharmacological activities, including anti-inflammatory, antioxidant, and antitumor properties. NAH has several advantages for lab experiments, including low toxicity and easy testing in vitro and in vivo. However, further studies are needed to elucidate its mechanism of action and determine its bioavailability and efficacy. The development of novel NAH derivatives is also a promising direction for future research.
Synthesis Methods
NAH can be synthesized through the reaction between 2-(1-naphthyloxy)acetic acid and hydrazine hydrate in the presence of acetic anhydride. The reaction yields NAH as a white crystalline powder with a yield of approximately 70-80%. The synthesis method is relatively simple and cost-effective, making NAH a promising candidate for further research.
Scientific Research Applications
NAH has been the subject of numerous scientific research studies due to its potential application in the pharmaceutical industry. It has been reported to possess various pharmacological activities, including anti-inflammatory, antioxidant, and antitumor properties. NAH has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.
properties
IUPAC Name |
N'-acetyl-2-naphthalen-1-yloxyacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-10(17)15-16-14(18)9-19-13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOUITFWEBWZCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)COC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[(8-quinolinylamino)sulfonyl]benzoate](/img/structure/B5789949.png)

![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5789969.png)



![methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate](/img/structure/B5789993.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-4-chlorophenol](/img/structure/B5790014.png)
![N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5790024.png)

![1-(4-methylphenyl)-2-(4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B5790041.png)

![N-(4-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide](/img/structure/B5790062.png)